1-(Benzenesulfonyl)indol-4-amine

HIV-1 NNRTI indolyl aryl sulfone regiochemical SAR

1-(Benzenesulfonyl)indol-4-amine is a bifunctional indole building block bearing a benzenesulfonyl protecting group at the N1 position and a primary aryl amine at the C4 position. This substitution pattern defines its utility in two distinct medicinal chemistry domains: as a core scaffold for high-affinity 5-HT₆ serotonin receptor ligands and as a key synthetic intermediate in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) structure–activity relationship (SAR) programs.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 100557-22-0
Cat. No. B025654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)indol-4-amine
CAS100557-22-0
Synonyms4-Amino-1-(phenylsulfonyl)-indole
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N
InChIInChI=1S/C14H12N2O2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H,15H2
InChIKeyXQPCIFQSPLEMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)indol-4-amine (CAS 100557-22-0): A Dual-Utility 5-HT6 / NNRTI Scaffold Building Block


1-(Benzenesulfonyl)indol-4-amine is a bifunctional indole building block bearing a benzenesulfonyl protecting group at the N1 position and a primary aryl amine at the C4 position [1]. This substitution pattern defines its utility in two distinct medicinal chemistry domains: as a core scaffold for high-affinity 5-HT₆ serotonin receptor ligands and as a key synthetic intermediate in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) structure–activity relationship (SAR) programs [2][3]. The compound is not itself a terminal bioactive molecule but serves as a privileged synthetic entry point whose regioisomeric identity (1-sulfonyl vs. 3-sulfonyl indole) fundamentally determines downstream biological activity profiles [2].

Why 1-(Benzenesulfonyl)indol-4-amine Cannot Be Replaced by Generic Indole Building Blocks


Generic substitution of 1-(Benzenesulfonyl)indol-4-amine with alternative N1-protected indole amines (e.g., N-acetyl, N-Boc, or N-tosyl indol-4-amines) or regioisomeric sulfonylindoles (e.g., 3-benzenesulfonyl indoles) introduces critical and quantifiable performance divergence. Direct comparative SAR evidence demonstrates that the 1-benzenesulfonyl regioisomer is 'poorly or totally inactive' as an HIV-1 NNRTI pharmacophore, whereas the 3-benzenesulfonyl regioisomer achieves low nanomolar potency (EC₅₀ = 1 nM), establishing that the sulfonyl position is a binary activity switch [1]. In the 5-HT₆ receptor context, the benzenesulfonyl group contributes to high-affinity binding (derivatives achieving sub-nanomolar Ki values) through a combination of steric and electronic effects that are not replicated by acetyl or Boc protecting groups; the N1-benzenesulfonyl indole core is conserved across multiple high-affinity 5-HT₆ ligand series, and its replacement with tetrahydrocarbazole scaffolds results in a >200-fold loss in affinity (Ki = 0.8 nM vs. 210 nM), underscoring the critical role of the indole N1-benzenesulfonyl pharmacophore [2][3].

Quantitative Differentiation Evidence: 1-(Benzenesulfonyl)indol-4-amine vs. Closest Analogs


1-Benzenesulfonyl vs. 3-Benzenesulfonyl Indole Regiochemistry: Binary HIV-1 NNRTI Activity Switch

In a head-to-head comparison within the same study, indoles bearing the benzenesulfonyl group at the N1 position (the class to which the target compound belongs) were found 'poorly or totally inactive' against HIV-1 in acutely infected MT-4 cells. In contrast, regioisomeric 3-benzenesulfonyl derivatives exhibited potent anti-HIV-1 activity, with certain analogs (e.g., 2-methylphenyl and 3-methylphenyl sulfonyl derivatives) achieving EC₅₀ values of 1 nM [1]. This finding establishes that the sulfonyl attachment position on the indole ring is a binary determinant of biological activity, making the 1-benzenesulfonyl scaffold a critical negative control and selectivity tool in NNRTI SAR programs.

HIV-1 NNRTI indolyl aryl sulfone regiochemical SAR

5-HT₆ Receptor Affinity of Close Structural Derivatives: Scaffold Validation via BindingDB Data

Although direct 5-HT₆ binding data for the exact 4-amino compound are not publicly available, the closest characterized analogs—2-(1-benzenesulfonyl-1H-indol-4-yl)-ethylamine (CHEMBL125745) and its N,N-dimethyl derivative (CHEMBL92139)—demonstrate high-affinity binding at human 5-HT₆ receptors with Ki values of 2.4 nM and 1.5 nM, respectively, as measured by [³H]-5-HT displacement in HeLa cells [1][2]. These data validate the N1-benzenesulfonylindole core as a privileged 5-HT₆ pharmacophore and establish a quantitative benchmark for affinity expectations of derivatives built from the target 4-amino scaffold.

5-HT6 receptor serotonin CNS drug discovery

Tetrahydrocarbazole vs. N1-Benzenesulfonylindole Scaffold: >200-Fold Affinity Differential at 5-HT₆

A scaffold-hopping comparison between N1-benzenesulfonylindoles and their 1,2,3,4-tetrahydrocarbazole counterparts revealed a profound difference in 5-HT₆ receptor binding behavior. The N1-benzenesulfonylindole analog 12c exhibited a Ki of 0.8 nM, whereas the corresponding tetrahydrocarbazole analog 11c showed a Ki of 210 nM—a 262.5-fold loss in affinity [1]. This comparison demonstrates that the N1-benzenesulfonylindole core is not merely a synthetic convenience but a pharmacophoric requirement for high-affinity 5-HT₆ binding, and that scaffold replacement strategies (a common practice in lead optimization) fail dramatically when the benzenesulfonylindole architecture is abandoned.

scaffold hopping 5-HT6 pharmacophore tetrahydrocarbazole

Patent-Landscape Confirmation: 4-Substituted N1-Benzenesulfonylindoles as Privileged 5-HT₆ Antagonist Chemotype

The target compound's substitution pattern falls directly within the scope of multiple granted patents claiming 2-, 3-, 4-, or 5-substituted N1-(benzenesulfonyl)indoles as 5-HT₆ receptor antagonists for CNS indications including cognitive disorders, obesity, schizophrenia, Parkinson's disease, and ADHD [1][2]. The patent families (originally assigned to Biovitrum AB) explicitly claim the 4-substituted N1-benzenesulfonylindole scaffold, confirming industrial recognition of this chemotype's therapeutic relevance and providing freedom-to-operate context for research-use procurement.

5-HT6 antagonist CNS patent Biovitrum

4-Amino Substitution Enables C7-Functionalization: Synthetic Differentiation from 5- or 6-Amino Indole Isomers

The 4-amino group on the indole ring exerts a para-directing effect that enables regioselective C7 C–H functionalization—a reactivity profile not accessible with 5-amino or 6-amino indole isomers. A recent synthetic methodology study demonstrated that 4-aminoindoles undergo regioselective C7 sulfinylation with sulfinates, exploiting the para-directing ability of the amino group to install sulfoxide motifs at the C7 position [1]. The target compound, bearing both the 4-amino directing group and the N1-benzenesulfonyl protecting group, uniquely positions the scaffold for orthogonal functionalization: C7 elaboration via the amino directing effect combined with N1-protected indole chemistry.

regioselective C-H functionalization C7 sulfinylation 4-aminoindole

Optimal Procurement Scenarios for 1-(Benzenesulfonyl)indol-4-amine (CAS 100557-22-0)


5-HT₆ Receptor Antagonist Lead Generation for Cognitive Disorder Programs

Procure 1-(Benzenesulfonyl)indol-4-amine as a starting scaffold for synthesizing N1-benzenesulfonylindole-based 5-HT₆ receptor antagonists. The scaffold has been validated through close analogs achieving Ki values of 1.5–2.4 nM at human 5-HT₆ receptors [6][2], and lead compound 10a (Kb = 0.1 nM) demonstrated in vivo efficacy in novel object recognition and water maze cognition models [3]. The 4-amino group serves as a versatile handle for installing ethylamine or other basic side chains known to confer high 5-HT₆ affinity, directly supporting CNS drug discovery programs targeting Alzheimer's disease, schizophrenia, and ADHD-related cognitive deficits.

HIV-1 NNRTI Selectivity Control and Regiochemical SAR Studies

Use 1-(Benzenesulfonyl)indol-4-amine as a regiochemical control compound in HIV-1 NNRTI SAR investigations. Direct comparative data show that 1-benzenesulfonyl indoles are 'poorly or totally inactive' against HIV-1, while the 3-benzenesulfonyl regioisomers achieve EC₅₀ values as low as 1 nM [6]. This binary activity distinction makes the compound an essential inactive comparator for validating that anti-HIV potency in indolyl aryl sulfone series derives specifically from the 3-sulfonyl pharmacophore rather than from non-specific indole-associated effects, thereby strengthening SAR conclusions in antiviral drug discovery programs.

Orthogonal C7-Elaboration of the Indole Core for Diversified SAR Libraries

Leverage the 4-amino group's para-directing effect for regioselective C7 C–H functionalization while the N1 position remains protected by the benzenesulfonyl group [6]. This orthogonal reactivity profile enables sequential diversification: C7 sulfinylation, halogenation, or cross-coupling followed by N1 deprotection and subsequent functionalization at the indole nitrogen. This synthetic strategy is unavailable with 5-amino or 6-amino indole isomers, which lack the para-directing geometry required for C7-selective transformations, making the 4-amino substitution pattern uniquely valuable for constructing differentiated indole-focused compound libraries.

Butyrylcholinesterase (BuChE) Inhibitor Synthesis via 4-Oxyalkyl Derivatization

Employ 1-(Benzenesulfonyl)indol-4-amine as a precursor to 4-oxyalkyl-substituted benzenesulfonylindoles that have demonstrated co-crystallization with human butyrylcholinesterase (BuChE). A closely related derivative, (2-((1-(benzenesulfonyl)-1H-indol-4-yl)oxy)ethyl)(benzyl)amine, has been solved in complex with human BuChE at high resolution (PDB: 7AWG), revealing detailed binding interactions that support structure-based design of multifunctional BuChE inhibitors with beta-amyloid anti-aggregation properties relevant to Alzheimer's disease [6]. The 4-amino group of the target compound can be converted to the 4-hydroxy or 4-oxyalkyl moiety present in the co-crystallized ligand, providing a validated synthetic route to this therapeutically relevant chemotype.

Quote Request

Request a Quote for 1-(Benzenesulfonyl)indol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.